molecular formula C8H5ClN2 B1601275 1-Chloro-2,6-naphthyridine CAS No. 80935-78-0

1-Chloro-2,6-naphthyridine

Cat. No.: B1601275
CAS No.: 80935-78-0
M. Wt: 164.59 g/mol
InChI Key: WNHXOMIPBUWDIJ-UHFFFAOYSA-N
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Description

1-Chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that are analogs of naphthalene, with nitrogen atoms replacing carbon atoms in the ring structure

Mechanism of Action

Target of Action

1-Chloro-2,6-naphthyridine, like other naphthyridines, is a nitrogen-containing heterocyclic compound . The primary targets of naphthyridines are often enzymes or receptors involved in critical cellular processes.

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Naphthyridines have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . They have applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .

Result of Action

Naphthyridines are known to have a wide range of biological applications, including anticancer activity . The specific effects of this compound would require further investigation.

Biochemical Analysis

Biochemical Properties

1-Chloro-2,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, a protein involved in cancer cell proliferation . The interaction between this compound and c-Met kinase involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell growth . Additionally, this compound has shown interactions with other biomolecules, such as DNA and RNA, potentially affecting their stability and function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This compound influences cell signaling pathways, such as the c-Met signaling pathway, which is crucial for cell growth and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of specific enzymes, such as c-Met kinase, leading to their inhibition . The binding interaction is facilitated by the structural features of this compound, which allow it to fit into the enzyme’s active site and block its catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions result in changes in the expression levels of target genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic reactions result in the formation of active metabolites that contribute to the compound’s pharmacological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cells, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be transported to the nucleus, where it affects gene expression by interacting with nuclear proteins and DNA . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-naphthyridine can be synthesized through various methods. One common approach involves the chlorination of 2,6-naphthyridine. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. Another method involves the cyclization of appropriate precursors, such as 2-chloronicotinic acid, in the presence of dehydrating agents like polyphosphoric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,6-naphthyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents, such as Grignard reagents or organozinc compounds, in the presence of transition metal catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Catalysts like palladium or nickel complexes, with reagents such as phenylmagnesium bromide or phenylzinc chloride.

Major Products:

    Nucleophilic Substitution: Substituted naphthyridines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives with altered electronic properties.

    Cross-Coupling: Polyfunctionalized naphthyridines with diverse substituents.

Scientific Research Applications

1-Chloro-2,6-naphthyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.

    Materials Science: The compound is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of various industrial processes.

Comparison with Similar Compounds

1-Chloro-2,6-naphthyridine can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.

    1,6-Naphthyridine: Known for its anticancer and antiviral properties, with a different arrangement of nitrogen atoms in the ring.

    2,7-Naphthyridine: Used in materials science and medicinal chemistry, with unique electronic properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-chloro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHXOMIPBUWDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512280
Record name 1-Chloro-2,6-naphthyridine
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80935-78-0
Record name 1-Chloro-2,6-naphthyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,6-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,6-naphthyridine
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Synthesis routes and methods I

Procedure details

1-Hydroxy-2,6-naphthyridine (550 mg) [prepared according to the method of Sakamoto, T. et al Chem, Pharm. Bull. 33, 626, (1985)] was stirred with phosphorous oxychloride (10 ml) at 110° for 5 h. The volatiles were removed in vacuo and the residue treated carefully with ice. After diluting with water (to ˜25 ml), solid NaHCO3 was added to effect neutralisation and the product extracted into EtOAc (2×80 ml). The combined organic extracts were dried (MgSO4), evaporated in vacuo, and the crude product chromatographed (SiO2; EtOAc) affording the title compound as a slightly yellow solid (420 mg, 68%). δH (CDCl3) 9.35 (1H, s), 8.82 (1H, d, J 5.9 Hz), 8.48 (1H, d, J 5.6 Hz), 8.00 (1H, d, J 5.9 Hz), 7.74 (1H, d, J 5.6 Hz); m/z (ES+, 70V) 165 and 167 (MH+).
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550 mg
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10 mL
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Yield
68%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Under stirring, 184 ml (2.00 mol) phosphorus oxychloride was added slowly to a suspension of 146 g (1.00 mol) 2,6-naphthyridine-1(2H)-one in 1500 ml chlorobenzene at room temperature. The reaction mixture was heated to 100° C., stirred at this temperature for 16 hours and then cooled to room temperature. The solids were filtered off, washed with chlorobenzene and dried under vacuum. The residue was taken up in 1.5 l ice-cold water, 350 ml 50% aqueous sodium hydroxide solution to reach a pH value of 7-8. The precipitate thus formed was filtered off, washed with water and dried under vacuum yielding 1-chloro-[2,6]naphthyridine as brown crystals; HPLC/MS (A): 1.62 min, [M+H] 165.
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184 mL
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146 g
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1500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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